CYP3A4 Inhibition: Evodol is a Mechanism-Based Inactivator Unlike Limonin and Rutaecarpine
Evodol was characterized as a mechanism-based inactivator (MBI) of CYP3A4, a property not shared by other major compounds from the same plant like evodiamine or rutaecarpine [1]. Evodol inactivated CYP3A in a time-, concentration-, and NADPH-dependent manner. The kinetic parameters for this inactivation were determined using human liver microsomes with midazolam 1'-hydroxylation as a marker. Evodol exhibited a KI (inhibitor concentration at half-maximal inactivation rate) of 5.1 μM and a kinact (maximal inactivation rate constant) of 0.028 min⁻¹ [1]. While rutaecarpine and limonin are also reported as mechanism-based inhibitors of CYP3A4, evodol was identified as the primary furanoid responsible for this activity in Evodia fruit extracts, with CYP3A4 and 2C9 identified as the primary enzymes contributing to its bioactivation [1].
| Evidence Dimension | Mechanism-based inactivation of CYP3A4 |
|---|---|
| Target Compound Data | KI = 5.1 μM; kinact = 0.028 min⁻¹ |
| Comparator Or Baseline | Evodiamine (substrate for CYP3A4, not an MBI) and Rutaecarpine (MBI, but structurally distinct alkaloid) [1] |
| Quantified Difference | Evodol is a unique furanoid MBI; evodiamine is a substrate of CYP3A4 and not a known MBI. |
| Conditions | In vitro human liver microsome (HLM) assay, using midazolam 1'-hydroxylation as a probe for CYP3A4 activity. |
Why This Matters
This property is crucial for studies on herb-drug interactions and the metabolism of co-administered pharmaceuticals that are CYP3A4 substrates.
- [1] Zhang W, et al. Mechanism-based inactivation of cytochrome P450 3A by evodol. Xenobiotica. 2023;53(4):317-327. View Source
